dl-Alanyl-dl-valine

Descripción general

Descripción

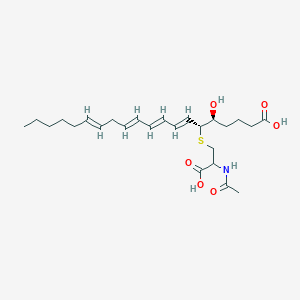

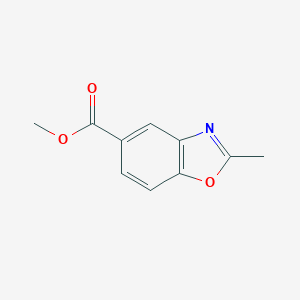

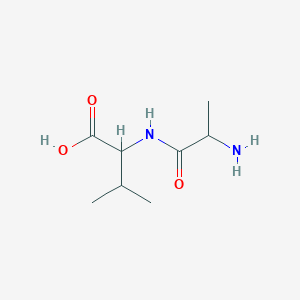

“dl-Alanyl-dl-valine” is a dipeptide with the molecular formula C8H16N2O3 . It has a molecular weight of 188.2242 . It is also known by other names such as Alanylvaline (DL) .

Molecular Structure Analysis

The IUPAC Standard InChI for “dl-Alanyl-dl-valine” is InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13) . This structure is also available as a 2d Mol file .

Physical And Chemical Properties Analysis

“dl-Alanyl-dl-valine” is a solid at 20 degrees Celsius . Its physicochemical properties have been studied using first-principles calculations . The results showed that the electronic properties of the two forms of valine are similar at zero pressure .

Aplicaciones Científicas De Investigación

Physicochemical Properties Study

- Scientific Field: Physical Chemistry .

- Application Summary: The study focuses on the structural and electronic properties of crystalline l- and dl-valine . The compounds where molecules have different chirality are of particular interest .

- Methods of Application: The study was conducted within the framework of density functional theory including van der Waals interactions . The pressure effect on the infrared spectra and distribution of electron density of l- and dl-valine has been studied .

- Results: The results showed that electronic properties of the two forms of valine are similar at zero pressure. Pressure leads to different responses in these crystals which is manifested as various deformations of molecules .

Interaction with SDS Micelles

- Scientific Field: Solution Chemistry .

- Application Summary: The study investigates the interactions of the sodium dodecyl sulfate (SDS) anionic surfactant with two alanyl-dipeptides (AlaVal with the structural formula (I) and AlaNln (II)) as a function of their concentration in aqueous solutions of SDS .

- Methods of Application: The dissolution enthalpies of dl-α-alanyl-dl-α-valine (AlaVal) and dl-α-alanyl-dl-α-norleucine (AlaNln) in aqueous solutions of dodecyl sulfate (SDS) at SDS concentration of mSDS = 0.05 mol·kg −1 and peptide concentration m = 0.010 to 0.025 mol·kg −1 at T = 298.15 K were measured via calorimetry .

- Results: The results obtained have been used to calculate the transfer enthalpies of AlaVal and AlaNln from water into (water + SDS) micellar solution . The decrease in the average number of peptide molecules in the near-surface micellar layer can be associated with the branching of the side chain of the valyl residue which, in turn, creates steric hindrance due to its interaction with hydrophobic SDS groups .

Optical Devices

- Scientific Field: Optics .

- Application Summary: The application of valine molecules in optical devices is quite interesting due to their different chirality . Two forms of valine have a wide field of application .

- Methods of Application: The study was conducted using methods of computer simulation . It is possible to study the impact of the molecule structure on the physical and chemical properties of the crystal .

- Results: The results showed that electronic properties of the two forms of valine are similar at zero pressure . Pressure leads to different responses in these crystals which is manifested as various deformations of molecules .

Synthesis of Agricultural Pesticides, Veterinary Antibiotics and Pharmaceutical Drugs

- Scientific Field: Organic Chemistry .

- Application Summary: d-Valine is an important organic chiral source and has extensive industrial applications, which is used as intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics and pharmaceutical drugs .

- Methods of Application: Some approaches for d-valine preparation have been investigated, including stereo asymmetric synthesis, induced crystallization, chemical resolution and microbial preparation . A practical process for d-valine preparation from dl-valine was developed, where l-valine was used as a sole source of carbon and nitrogen in basal minimal medium to isolate l-valine-degrading microorganism .

- Results: A yeast strain DLPU-zpb was obtained, which showed asymmetric degrading activity against dl-valine .

Nonlinear Optical Applications

- Scientific Field: Optics .

- Application Summary: Amino acids are interesting materials for nonlinear optical applications . The application of valine molecules in optical devices is quite interesting due to their different chirality .

- Methods of Application: The study was conducted using methods of computer simulation . It is possible to study the impact of the molecule structure on the physical and chemical properties of the crystal .

- Results: The results showed that electronic properties of the two forms of valine are similar at zero pressure . Pressure leads to different responses in these crystals which is manifested as various deformations of molecules .

Microbial Preparation

- Scientific Field: Microbiology .

- Application Summary: Microbial preparation of d-valine is more competitive and promising because of its high stereo selectivity, mild reaction conditions and environmental friendly process .

- Methods of Application: Some approaches for d-valine preparation have been investigated, including microbial asymmetric degradation of dl-valine, microbial stereoselective hydrolysis of N-acyl-dl-valine by d-aminoacylase, and microbial specific hydrolysis of dl-5-isopropylhydantoin by d-hydantoinase coupled with d-carbamoylase .

- Results: A practical process for d-valine preparation from dl-valine was developed, where l-valine was used as a sole source of carbon and nitrogen in basal minimal medium to isolate l-valine-degrading microorganism, and a yeast strain DLPU-zpb was obtained, which showed asymmetric degrading activity against dl-valine .

Safety And Hazards

Propiedades

IUPAC Name |

2-(2-aminopropanoylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWMQSWFLXEGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941964 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dl-Alanyl-dl-valine | |

CAS RN |

1999-46-8, 3303-45-5, 3303-46-6 | |

| Record name | DL-Ala-DL-Val | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylvaline (DL) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1999-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206294 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)

![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)

![Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162723.png)